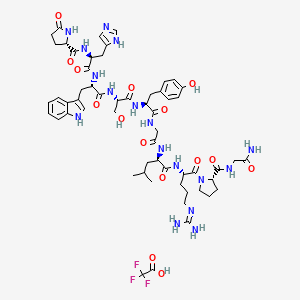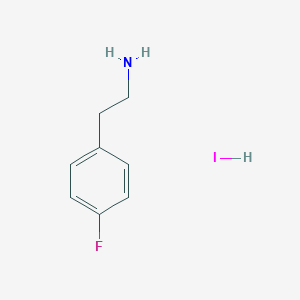
2-(4-氟苯基)乙胺盐酸盐
描述
2-(4-Fluorophenyl)ethylamine Hydroiodide is a chemical compound with the molecular formula C8H11FIN . It is a white to almost white powder or crystal . It is also known by other names such as 1-Amino-2-(4-fluorophenyl)ethane Hydroiodide, 4-Fluorophenethylamine Hydroiodide, and 2-(4-Fluorophenyl)ethylammonium Iodide .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)ethylamine Hydroiodide consists of a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain in the most stable gauche conformer of 4-FPEA . The presence of the hydrogen bond and other bonding and non-bonding interactions was also tested by atoms in molecules and noncovalent interaction analyses .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 266.99203 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 11 . The compound is a solid at 20 degrees Celsius .科学研究应用
2-氨基-4-芳基嘧啶衍生物的合成
2-(4-氟苯基)乙胺盐酸盐可以用作亲核试剂来合成2-氨基-4-芳基嘧啶衍生物 。由于这些衍生物具有生物活性,因此它们在药物化学中具有广泛的应用。
邻位金属化的伯苯乙胺的制备
该化合物适用于制备在芳环上具有供电子基团和吸电子基团的邻位金属化的伯苯乙胺 。这导致含有六元环状钯配合物的形成,这些配合物在各种催化转化中都很重要。
结构研究
已使用电离损失受激拉曼光谱和密度泛函计算研究了单水合2-(4-氟苯基)乙胺 。这提供了对稳定簇体中起作用的分子内和分子间相互作用的见解。
二维钙钛矿中的缺陷钝化
外部电场可以在78 K的电容型器件中钝化FPEA2PbI4(FPEAI = 2-(4-氟苯基)乙胺盐酸盐)薄膜中的缺陷,并且PL强度可以大大增强 。这种应用在光电子学领域具有重要意义。
安全和危害
属性
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.HI/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLSFNWSBZSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1413269-55-2 | |
| Record name | 2-(4-Fluorophenyl)ethylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-Fluorophenyl)ethylamine Hydroiodide in the context of perovskite materials?
A1: 2-(4-Fluorophenyl)ethylamine Hydroiodide (FPEAI) is a crucial component in synthesizing specific 2D perovskite structures. In the cited research [], it is used to form the 2D perovskite FPEA2PbI4. This organic-inorganic hybrid perovskite demonstrates potential for optoelectronic devices.
Q2: How does the external electric field impact the FPEA2PbI4 perovskite based on the research findings?
A2: The research [] demonstrates that applying an external electric field to FPEA2PbI4 films at low temperatures (78K) can significantly enhance photoluminescence (PL) intensity. This enhancement is attributed to the electric field effectively passivating defects within the perovskite structure. Interestingly, the PL intensity continues to increase even after removing the electric field, indicating a "charge-soaking effect." This finding suggests a novel, in-situ method for improving the performance of 2D perovskites for applications like LEDs and lasers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B1496838.png)

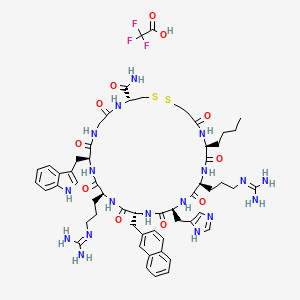
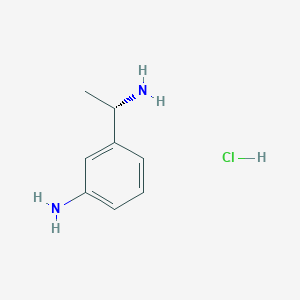

![1,4-Diazabicyclo[2.2.2]octane (S)-3-((6-(ethylsulfonyl)pyridin-3-yl)oxy)-5-((1-hydroxypropan-2-yl)oxy)benzoate](/img/structure/B1496845.png)
![4,6,10-Trioxa-5-phosphahexacosanoic acid, 2-amino-5-hydroxy-13,17,21,25-tetramethyl-11-oxo-8-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B1496850.png)
![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496851.png)
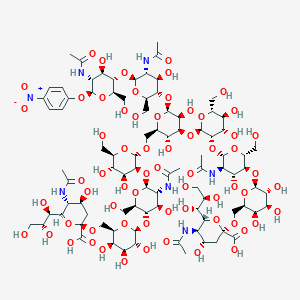
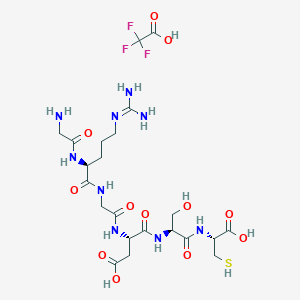
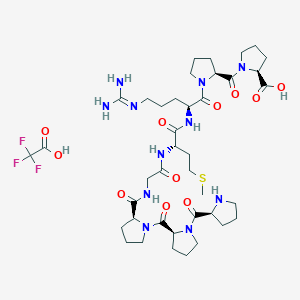
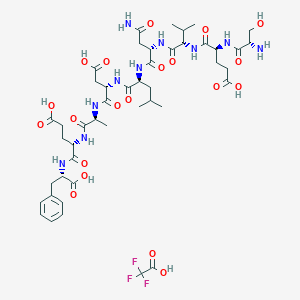
![4,6-Bis(5'-bromo-3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496868.png)
